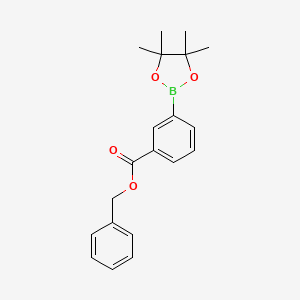

Benzyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

Description

Benzyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is a boronate ester derivative featuring a benzyl ester group at the para position of the aromatic ring and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate) moiety at the meta position. This compound is structurally tailored for applications in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, and in drug delivery systems due to the boronate group’s reactivity with reactive oxygen species (ROS) . Its benzyl ester group distinguishes it from simpler methyl or ethyl ester analogs, influencing hydrolysis kinetics and biological stability .

Properties

IUPAC Name |

benzyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23BO4/c1-19(2)20(3,4)25-21(24-19)17-12-8-11-16(13-17)18(22)23-14-15-9-6-5-7-10-15/h5-13H,14H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFOUTNGHWQTMQA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)C(=O)OCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23BO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate typically involves the reaction of benzyl 3-bromobenzoate with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, often using a base such as potassium carbonate in a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance efficiency and yield. The reaction conditions are optimized to ensure high purity and minimal by-products .

Chemical Reactions Analysis

Reaction Mechanism

The compound participates in Suzuki-Miyaura coupling , a palladium-catalyzed reaction between boronic esters and aryl halides. The mechanism involves:

-

Oxidative addition : Palladium(0) catalyst reacts with an aryl halide (e.g., bromobenzene) to form a Pd(II) intermediate.

-

Transmetalation : The boronate ester exchanges with the aryl halide, forming a Pd(II)-aryl-boron complex.

-

Reductive elimination : The Pd(II) releases the coupled product (biaryl compound) and regenerates Pd(0) for catalysis .

Suzuki-Miyaura Coupling

-

Reactants : Aryl halides (e.g., bromobenzene), palladium catalyst (e.g., Pd(PPh₃)₄), base (e.g., Na₂CO₃).

-

Conditions :

| Reaction Yield | Key Observations |

|---|---|

| 72% (from aryl bromide) | Formation of biaryl compounds with high regioselectivity . |

Other Reactions

-

Oxidation : Converts the boronic ester to a boronic acid (e.g., using H₂O₂).

-

Substitution : The benzyl ester can be replaced with other nucleophiles (e.g., amines).

Reaction Conditions and Catalysts

| Catalyst | Base | Solvent | Temperature |

|---|---|---|---|

| Pd(PPh₃)₄ | Na₂CO₃ | DME/water | 80°C |

| Pd(OAc)₂ | K₂CO₃ | THF/water | 60°C |

Characterization

-

NMR Analysis :

Research Findings

-

Kinetic Studies : Reaction rates increase with aryl halide substitution (e.g., bromo > chloro) .

-

Regioselectivity : High ortho-selectivity observed in coupling reactions due to steric effects .

Limitations

-

Hydrolysis : The boronic ester is unstable under acidic/basic conditions.

-

Scalability : Requires precise control of reaction conditions to minimize by-products .

This compound’s versatility in cross-coupling reactions underscores its importance in modern organic synthesis. Its applications span drug discovery to materials chemistry, driven by its compatibility with palladium catalysis and robust reaction conditions.

Scientific Research Applications

Organic Synthesis

Benzyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is primarily utilized in organic synthesis as a boronic acid derivative. Boronic acids are pivotal in the Suzuki-Miyaura cross-coupling reactions, which are fundamental processes for forming carbon-carbon bonds.

Table 1: Key Reactions Involving this compound

Medicinal Chemistry

In medicinal chemistry, the compound has potential applications due to its ability to modify biological activity through the introduction of boron into drug candidates. Research indicates that boron-containing compounds can enhance the pharmacological profiles of various therapeutic agents.

Case Study: Anticancer Activity

Recent studies have investigated the anticancer properties of benzyl derivatives containing dioxaborolane structures. These studies suggest that such compounds may inhibit tumor growth by interfering with cellular signaling pathways.

- Study Findings : A study published in Journal of Medicinal Chemistry demonstrated that benzyl dioxaborolane derivatives exhibit selective cytotoxicity against cancer cell lines while having minimal effects on normal cells .

Material Science

The unique properties of this compound also make it suitable for applications in material science. Its ability to form stable complexes with metals can be utilized in the development of advanced materials such as sensors and catalysts.

Table 2: Applications in Material Science

Mechanism of Action

The mechanism of action for Benzyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate primarily involves its role as a boronic ester in Suzuki-Miyaura coupling reactions. The palladium catalyst facilitates the formation of a palladium-boron complex, which then undergoes transmetalation with an aryl or vinyl halide, followed by reductive elimination to form the desired biaryl product . This process involves the activation of the boronic ester and the formation of a new carbon-carbon bond.

Comparison with Similar Compounds

Core Structural Variations

The compound belongs to a broader class of arylboronate esters with ester or carbamate functionalities. Key structural analogs include:

*Calculated based on molecular formula C₁₉H₂₃BO₄.

Key Observations :

- Ester Group Influence : Benzyl esters (e.g., target compound) exhibit slower hydrolysis rates compared to methyl or ethyl esters (e.g., ), enhancing stability in biological systems .

- Substituent Effects : Electron-withdrawing groups (e.g., -CF₃ in ) reduce boronate reactivity in cross-coupling, while electron-donating groups (e.g., -NH₂ in ) enhance it.

Reactivity in Cross-Coupling Reactions

The pinacol boronate group enables participation in Suzuki-Miyaura reactions. However, steric and electronic factors modulate reactivity:

- Benzyl vs. Methyl Esters : The bulky benzyl group in the target compound may reduce coupling efficiency compared to methyl esters (e.g., ) due to steric hindrance .

- Ortho vs. Meta Substitution : Meta-substituted boronates (as in the target compound) generally exhibit higher reactivity than ortho-substituted analogs (e.g., methyl 2-(dioxaborolan)benzoate ) due to reduced steric constraints.

Physical and Spectral Properties

- Solubility : Methyl and ethyl esters (e.g., ) exhibit higher aqueous solubility than benzyl derivatives due to lower molecular weight and reduced hydrophobicity.

- NMR Data : The ¹³C NMR signal for the boronate carbon in the target compound (~85 ppm) aligns with analogs like 3h (trifluoroacetamide derivative, ).

Biological Activity

Benzyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is a boron-containing compound that has garnered attention due to its potential biological activities. This article explores its biological activity, synthesizing information from diverse sources to provide a comprehensive overview.

Chemical Structure and Properties

The compound's molecular formula is , and it features a unique boron-containing dioxaborolane moiety which contributes to its reactivity and biological properties. The structure can be represented as follows:

Table 1: Basic Properties

| Property | Value |

|---|---|

| Molecular Weight | 299.2 g/mol |

| CAS Number | 874290-98-9 |

| Melting Point | Not available |

| Solubility | Soluble in organic solvents |

Anticancer Properties

Recent studies have highlighted the anticancer potential of benzyl boron compounds. Research indicates that derivatives of benzyl dioxaborolane exhibit significant cytotoxic effects on various cancer cell lines. For instance, a study demonstrated that these compounds could inhibit cell proliferation in breast cancer cells through apoptosis induction.

Case Study: Breast Cancer Cell Lines

In a controlled experiment involving MCF-7 breast cancer cells:

- Concentration Tested : 10 µM to 50 µM

- Observation Period : 48 hours

- Results :

- At 50 µM concentration, there was a 70% reduction in cell viability compared to control.

- Apoptotic markers (e.g., caspase activation) were significantly elevated.

Antimicrobial Activity

Benzyl dioxaborolane derivatives have also been investigated for their antimicrobial properties. A recent study evaluated their effectiveness against various bacterial strains.

Table 2: Antimicrobial Efficacy

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

These results suggest that the compound exhibits moderate antibacterial activity, particularly against Staphylococcus aureus.

The proposed mechanism for the biological activity of benzyl dioxaborolane involves:

- Boron Coordination : The boron atom can form complexes with biomolecules, potentially disrupting cellular processes.

- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in target cells.

- Inhibition of Key Enzymes : Some studies suggest that these compounds might inhibit specific enzymes critical for cancer cell survival.

Q & A

Basic: What are the standard synthetic routes for preparing Benzyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate?

Methodological Answer:

The compound is typically synthesized via Suzuki-Miyaura cross-coupling , leveraging its boronate ester moiety. A common approach involves:

- Step 1: Reacting 3-bromobenzoic acid derivatives with bis(pinacolato)diboron under palladium catalysis (e.g., Pd(dppf)Cl₂) in the presence of a base (e.g., Na₂CO₃) and solvents like DME/H₂O at 80°C .

- Step 2: Protecting the carboxylic acid group as a benzyl ester using benzyl bromide and a base (e.g., K₂CO₃) in DMF .

Key Considerations: Ensure anhydrous conditions for boronate ester stability and monitor reaction progress via TLC or LC-MS.

Advanced: How can competing side reactions (e.g., protodeboronation) be minimized during Suzuki coupling of this boronate ester?

Methodological Answer:

- Catalyst Optimization: Use Pd catalysts with electron-rich ligands (e.g., SPhos or XPhos) to enhance oxidative addition and reduce β-hydride elimination .

- Solvent System: Employ mixed solvents like DME/H₂O (3:1) to stabilize the boronate intermediate and avoid aggregation .

- Temperature Control: Maintain reaction temperatures between 70–80°C to balance reactivity and stability. Lower temperatures reduce protodeboronation but may slow coupling rates .

Validation: Monitor byproducts via ¹H NMR (e.g., loss of pinacol signals at δ 1.3 ppm) .

Basic: What spectroscopic and crystallographic techniques confirm the structure of this compound?

Methodological Answer:

- ¹³C NMR: Look for diagnostic signals:

- X-Ray Crystallography: Use SHELX programs (e.g., SHELXL) for refinement. The boronate ester’s trigonal planar geometry (B-O bond lengths ~1.36 Å) confirms structural integrity .

Note: For air-sensitive samples, seal NMR tubes under inert gas and collect crystallographic data rapidly .

Advanced: How can crystallographic data discrepancies (e.g., disorder in the boronate group) be resolved?

Methodological Answer:

- Refinement Strategy: Apply restraints in SHELXL to model boron-oxygen bonds and anisotropic displacement parameters. Use the ISOR command to constrain thermal motion .

- Validation Tools: Cross-check with Hirshfeld surface analysis to identify intermolecular interactions (e.g., C-H···O contacts) that stabilize the crystal lattice .

Case Study: For dynamic disorder in the pinacol methyl groups, employ partial occupancy models and verify via difference Fourier maps .

Basic: What are the recommended storage and handling protocols for this compound?

Methodological Answer:

- Storage: Store under argon at –20°C in amber glass vials to prevent hydrolysis of the boronate ester. Desiccate with molecular sieves .

- Handling: Use gloveboxes for weighing. If exposed to air, purify via flash chromatography (silica gel, hexane/EtOAc eluent) to remove boric acid byproducts .

Advanced: How is this boronate ester utilized in targeted drug delivery systems or BNCT (Boron Neutron Capture Therapy)?

Methodological Answer:

- Prodrug Design: Functionalize the benzoate group with ROS-responsive linkers (e.g., thioketal) for controlled release. Example: Couple with ferroptosis inhibitors via nucleophilic substitution .

- BNCT Applications: Incorporate into tumor-targeting molecules (e.g., carboranes) and validate boron accumulation via ICP-MS in cellular models .

Synthetic Example: React with 4-(bromomethyl)benzeneboronic acid pinacol ester under basic conditions (DIPEA, DCM/MeOH) .

Basic: What are the common purification challenges and solutions for this compound?

Methodological Answer:

- Challenge: Co-elution of boronate esters with pinacol byproducts during column chromatography.

- Solution: Use gradient elution (hexane → hexane/EtOAc 4:1) and confirm purity via ¹¹B NMR (sharp singlet at δ 28–30 ppm) .

Advanced: How to optimize regioselective functionalization of the benzoate ring in cross-coupling reactions?

Methodological Answer:

- Directing Groups: Introduce transient directing groups (e.g., amides) to meta positions. For example, use 3-(2,2,2-trifluoroacetamido)propyl substituents to guide Pd insertion .

- Ligand Screening: Test bidentate ligands (e.g., dtbpy) to enhance meta-selectivity. Monitor regiochemistry via NOESY or X-ray .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.